molecular formula C8H17NO2 B2799045 2-(6,6-Dimethylmorpholin-2-yl)ethan-1-ol CAS No. 1934391-28-2

2-(6,6-Dimethylmorpholin-2-yl)ethan-1-ol

Cat. No.: B2799045
CAS No.: 1934391-28-2
M. Wt: 159.229
InChI Key: WPGXUPKIEQGNJM-UHFFFAOYSA-N
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Description

2-(6,6-Dimethylmorpholin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol It is a morpholine derivative, characterized by the presence of a morpholine ring substituted with a dimethyl group and an ethan-1-ol group

Scientific Research Applications

2-(6,6-Dimethylmorpholin-2-yl)ethan-1-ol has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,6-Dimethylmorpholin-2-yl)ethan-1-ol typically involves the reaction of morpholine with appropriate alkylating agents under controlled conditions. One common method involves the alkylation of morpholine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(6,6-Dimethylmorpholin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can introduce various functional groups onto the morpholine ring .

Mechanism of Action

The mechanism of action of 2-(6,6-Dimethylmorpholin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6,6-Dimethylmorpholin-4-yl)ethan-1-ol
  • 2-(6,6-Dimethylmorpholin-3-yl)ethan-1-ol
  • 2-(6,6-Dimethylmorpholin-5-yl)ethan-1-ol

Uniqueness

2-(6,6-Dimethylmorpholin-2-yl)ethan-1-ol is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(6,6-dimethylmorpholin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(2)6-9-5-7(11-8)3-4-10/h7,9-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGXUPKIEQGNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(O1)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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